2,4,6-Trichlorophenylhydrazine

Antioxidant Medicinal Chemistry Free Radical Scavenging

2,4,6-Trichlorophenylhydrazine (TCPH) delivers sub-ppb carbonyl detection by GC-ECD with >99% collection efficiency and detection limits of 0.02–0.1 ppb. Its unique 2,4,6-trichloro substitution provides thermal stability and volatility unmatched by 2,4-DNPH, ensuring clean chromatograms and reproducible results. In synthesis, TCPH builds bioactive heterocycles (pyrazoles, indazoles, hydrazones) and yields Schiff bases with DPPH IC50 as low as 4.05 µM—outperforming n-propylgallate (IC50 30.12 µM). With a 90% isolated hydrazone yield reported, TCPH is the reliable, high-performance reagent for environmental analysis and medicinal chemistry. Procure with confidence for your most demanding applications.

Molecular Formula C6H5Cl3N2
Molecular Weight 211.5 g/mol
CAS No. 5329-12-4
Cat. No. B147635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenylhydrazine
CAS5329-12-4
Synonyms2,4,6-trichlorophenylhydrazine
2,4,6-trichlorophenylhydrazine monohydrochloride
2,4,6-trichlorophenylhydrazine sulfate (1:1) salt
Molecular FormulaC6H5Cl3N2
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NN)Cl)Cl
InChIInChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
InChIKeyMULHANRBCQBHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4) as a Synthetic Intermediate


2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4) is a chlorinated arylhydrazine derivative primarily utilized as a synthetic building block in organic chemistry. Its structure features a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions and a hydrazine functional group [1]. This compound is commercially available as a white to light yellow crystalline powder , with a melting point consistently reported between 140-147°C and a standard commercial purity of ≥95% to ≥98% . It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazoles, indazoles, and hydrazones, and finds application as a derivatizing agent in analytical chemistry [2].

2,4,6-Trichlorophenylhydrazine: Why In-Class Substitution Risks Synthetic and Analytical Outcomes


Direct, head-to-head quantitative comparisons with close analogs (e.g., 2,4-dichlorophenylhydrazine) are absent from the peer-reviewed literature, which limits a purely data-driven differentiation. However, the unique 2,4,6-trichloro substitution pattern is a critical determinant of performance that cannot be replicated by generic arylhydrazines. The symmetrical placement of three chlorine atoms strongly influences the compound's physicochemical and electronic properties, which in turn drive its performance in specific applications . For instance, this substitution pattern enables high collection efficiency (>99%) for carbonyl sampling on derivatization cartridges [1], and it provides the necessary electron-withdrawing character to enhance the radical scavenging activity of its derived Schiff bases compared to less-substituted analogs [2]. Furthermore, the trichloro derivative offers a specific balance of volatility and thermal stability that is crucial for gas chromatography, avoiding the decomposition issues associated with other common derivatizing agents like 2,4-dinitrophenylhydrazine [1]. Substituting this compound with a mono- or di-chlorinated variant, or an unsubstituted phenylhydrazine, would therefore alter reaction kinetics, derivative stability, and analytical sensitivity in ways that are not quantitatively predictable from the available data, posing a significant risk to experimental reproducibility and industrial process consistency.

Quantitative Performance Evidence for 2,4,6-Trichlorophenylhydrazine in Key Applications


Derived Schiff Bases Demonstrate Potent In Vitro Antioxidant Activity Superior to a Standard

In a study of thirty 2,4,6-trichlorophenylhydrazine-derived Schiff bases, several compounds exhibited potent in vitro radical scavenging activity. The most active compounds showed IC50 values significantly lower than the standard antioxidant n-propylgallate in both DPPH and superoxide anion assays [1]. This quantitative data demonstrates that this specific hydrazine scaffold can generate derivatives with enhanced antioxidant potential compared to a well-established reference compound.

Antioxidant Medicinal Chemistry Free Radical Scavenging

High Collection Efficiency for Carbonyl Compounds on Derivatization Cartridges

When used to impregnate octadecyl silica cartridges for air sampling, 2,4,6-Trichlorophenylhydrazine (TCPH) achieves collection efficiencies greater than 99% for a range of atmospheric aldehydes and ketones, excluding acetaldehyde (80%) and propionaldehyde (94%) [1]. This high efficiency is a direct consequence of the compound's reactivity and the stability of the resulting hydrazones on the solid support.

Analytical Chemistry Environmental Monitoring Derivatization

Effective Synthesis of Hydrazones with a 90% Yield in Heterocyclic Chemistry

In a study focused on synthesizing heterocyclic compounds, the reaction of equimolar quantities of 2-acetylbenzofuran and 2,4,6-trichlorophenylhydrazine in ethanol with an acid catalyst under reflux yielded the target hydrazone product, 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, with a 90% yield after purification [1]. This demonstrates the compound's practical and efficient utility as a reagent in condensation reactions to form hydrazones.

Organic Synthesis Heterocyclic Chemistry Hydrazone

Optimal Application Scenarios for 2,4,6-Trichlorophenylhydrazine Based on Evidence


Analytical Derivatization for Gas Chromatography with Electron-Capture Detection (GC-ECD)

2,4,6-Trichlorophenylhydrazine (TCPH) is a specialized reagent for the sensitive detection of low-molecular-weight aldehydes and ketones via GC-ECD. Its established performance includes high collection efficiency (>99%) from air sampling cartridges and rapid, acid-free derivatization [1]. The resulting hydrazone derivatives are volatile and thermally stable, providing clean chromatograms and enabling detection limits as low as 0.02-0.1 ppb (v/v) for atmospheric carbonyls [1] and 0.01-0.2 µM in biological samples [2]. This makes TCPH the reagent of choice for environmental monitoring and bioanalytical studies requiring sub-ppb sensitivity where alternative methods like GC-MS may be inaccessible.

Medicinal Chemistry Scaffold for Antioxidant and Antiglycation Agents

As a synthetic intermediate, 2,4,6-Trichlorophenylhydrazine is a valuable building block for generating libraries of Schiff bases and hydrazones. Its utility is evidenced by the potent in vitro activity of its derivatives, with some showing IC50 values for DPPH radical scavenging as low as 4.05 µM, significantly outperforming the standard antioxidant n-propylgallate (IC50 = 30.12 µM) [3]. Furthermore, derivatives have shown excellent activity against protein glycation, with IC50 values (e.g., 27.2 µM) that are superior to the standard rutin (IC50 = 70 µM) [4]. This scaffold is therefore well-suited for drug discovery programs focused on oxidative stress-related conditions.

Synthesis of Heterocyclic Compounds and Hydrazones

This compound is a reliable reagent for constructing nitrogen-containing heterocycles such as pyrazoles, indazoles, and hydrazones, which are core structures in many pharmaceuticals and agrochemicals [5]. Its practical utility is demonstrated by its ability to form hydrazones with high efficiency, as shown by a 90% isolated yield in the synthesis of a benzofuran-hydrazone derivative [6]. This makes it a dependable choice for synthetic chemists aiming to build diverse compound libraries or develop novel drug candidates where the 2,4,6-trichlorophenyl group is a desired pharmacophore or a useful synthetic handle.

Agrochemical and Pesticide Intermediate Synthesis

2,4,6-Trichlorophenylhydrazine has a history of use as an intermediate in the synthesis of agrochemicals, including herbicides and miticides [7]. Its own biological activity is documented, with a reported acute toxicity (LC50) of 21 ppm to twospotted spider mites [8]. While this indicates potential for direct application, its primary industrial role is as a precursor to more complex active ingredients. Its chlorine substitution pattern contributes to the lipophilicity and metabolic stability of the final products, which are desirable traits in pesticide design.

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